3-(3-Fluoropiperidin-1-yl)-3-oxopropanenitrile
Description
. This compound is a piperidine derivative containing a nitrile and a ketone functional group.
Properties
IUPAC Name |
3-(3-fluoropiperidin-1-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O/c9-7-2-1-5-11(6-7)8(12)3-4-10/h7H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBZTVQMUVPGQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoropiperidin-1-yl)-3-oxopropanenitrile typically involves the reaction of 3-fluoropiperidine with a suitable nitrile precursor under controlled conditions. The reaction conditions may include the use of a strong base or acid catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Fluoropiperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperidines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its biological activity and potential use as a pharmacological agent.
Medicine: Explored for its therapeutic properties, including its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(3-Fluoropiperidin-1-yl)-3-oxopropanenitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(3-Fluoropiperidin-1-yl)-3-oxopropanenitrile can be compared with other similar compounds, such as 3-(3-Fluoropiperidin-1-yl)propanoic acid and other piperidine derivatives. These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of a nitrile and a ketone functional group, which may confer distinct chemical and biological properties.
List of Similar Compounds
3-(3-Fluoropiperidin-1-yl)propanoic acid
Other piperidine derivatives
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
3-(3-Fluoropiperidin-1-yl)-3-oxopropanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a fluorinated piperidine ring and an oxo group, which contribute to its unique biological profile. The presence of the nitrile group enhances its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The fluorine atom enhances binding affinity, while the nitrile group can participate in hydrogen bonding, influencing the compound's pharmacological properties.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.
- Neurological Effects : Potential interactions with neurotransmitter receptors, particularly in the context of anxiety and depression treatments.
- Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects on Gram-positive bacteria | |
| Neurological | Modulation of serotonin receptors | |
| Anticancer | Reduced proliferation in cancer cell lines |
Case Studies
-
Antimicrobial Activity :
A study conducted by researchers evaluated the compound's effectiveness against Staphylococcus aureus. Results indicated a significant reduction in bacterial growth, suggesting potential as a novel antimicrobial agent. -
Neurological Implications :
In vitro studies showed that this compound acts as a partial agonist at serotonin receptors, which may lead to anxiolytic effects. This aligns with findings from similar fluorinated compounds that exhibit enhanced bioavailability and receptor affinity due to fluorination. -
Cancer Research :
A recent investigation into the compound's anticancer properties revealed that it inhibits cell cycle progression in breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the piperidine ring and the introduction of electron-withdrawing groups like fluorine significantly enhance biological activity. The SAR analysis suggests that optimizing these structural components could yield compounds with improved potency and selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
